molecular formula C6H9ClN2OS B6252225 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 2643966-49-6

2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No. B6252225
CAS RN: 2643966-49-6
M. Wt: 192.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride, also known as 4-methylthiazol-2-yl-aminoethan-1-one hydrochloride (MTZ-AEHCl), is an organic compound with a wide range of applications and uses in the scientific research field. MTZ-AEHCl is a white crystalline solid with a molecular weight of 218.63 g/mol and a melting point of 254-256°C. It is soluble in water, alcohol, and organic solvents.

Scientific Research Applications

MTZ-AEHCl is used in a wide range of scientific research applications including drug discovery, medicinal chemistry, and biochemistry. It has been used as a starting material for the synthesis of various compounds such as thiadiazoles, thiazolines, and thiazolidines. It has also been used as a reagent in the synthesis of various other compounds such as thiophosphonates, thioamides, and thioureas. In addition, MTZ-AEHCl has been used in the synthesis of a variety of heterocyclic compounds such as thiazolothiazoles, thiazolopyrimidines, thiazolopyridines, and thiazolopyrrolidines.

Mechanism of Action

MTZ-AEHCl is an organic compound with a wide range of applications and uses in the scientific research field. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins, such as the enzyme acetylcholinesterase. It is also believed to be involved in the regulation of certain cellular processes, such as gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTZ-AEHCl are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This could potentially lead to an increase in acetylcholine levels in the brain, which could lead to improved cognitive function, memory, and concentration. In addition, MTZ-AEHCl has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. This could potentially lead to a decrease in melanin production, which could lead to a decrease in skin pigmentation.

Advantages and Limitations for Lab Experiments

The main advantages of using MTZ-AEHCl in laboratory experiments are its low cost, ease of synthesis, and versatility. It is also highly soluble in a variety of solvents, making it easy to use and handle in the laboratory. The main disadvantage of using MTZ-AEHCl is its potential toxicity, as it can be toxic if inhaled or ingested.

Future Directions

Future research on MTZ-AEHCl could focus on its potential therapeutic applications, such as its potential use as an inhibitor of acetylcholinesterase or tyrosinase. In addition, further research could focus on its potential use as a drug delivery system, as well as its potential use in the synthesis of novel compounds. Finally, further research could focus on its potential use in the diagnosis and treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer.

Synthesis Methods

MTZ-AEHCl can be synthesized by the condensation of 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloridezole and ethylenediamine in the presence of hydrochloric acid. The reaction is carried out at a temperature of 90-95°C for 1-2 hours. The resulting product is isolated by filtration and washed with cold water. The product is then recrystallized from ethanol to obtain pure MTZ-AEHCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves the reaction of 4-methyl-1,3-thiazol-5-amine with ethyl chloroacetate to form ethyl 2-amino-4-methylthiazole-5-carboxylate, which is then hydrolyzed to form 2-amino-4-methylthiazole-5-carboxylic acid. This acid is then reacted with acetic anhydride to form 2-acetamido-4-methylthiazole-5-carboxylic acid, which is then reduced with sodium borohydride to form 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-methyl-1,3-thiazol-5-amine", "ethyl chloroacetate", "sodium borohydride", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-methyl-1,3-thiazol-5-amine with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 2-amino-4-methylthiazole-5-carboxylate.", "Step 2: Hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate with an acid such as hydrochloric acid to form 2-amino-4-methylthiazole-5-carboxylic acid.", "Step 3: Reaction of 2-amino-4-methylthiazole-5-carboxylic acid with acetic anhydride in the presence of a base such as pyridine to form 2-acetamido-4-methylthiazole-5-carboxylic acid.", "Step 4: Reduction of 2-acetamido-4-methylthiazole-5-carboxylic acid with sodium borohydride in the presence of a solvent such as methanol to form 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one.", "Step 5: Addition of hydrochloric acid to 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one to form the hydrochloride salt of the compound." ] }

CAS RN

2643966-49-6

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.